molecular formula C15H11ClN2O B503470 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Cat. No.: B503470
M. Wt: 270.71g/mol
InChI Key: LGPGMFJRJHPKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-2(1H)-quinoxalinone is a synthetic quinoxalinone derivative of significant interest in medicinal chemistry and pharmacological research. Quinoxalinones are a privileged scaffold in drug discovery, known for their diverse biological activities . This compound features a chlorobenzyl group at the N-1 position, a modification often explored to optimize pharmacokinetic properties and target affinity. Researchers value this compound as a key intermediate for developing novel therapeutic agents . Its core structure is associated with a range of pharmacological activities, including antimicrobial , anticancer , and anti-inflammatory effects . In anticancer research, certain quinoxalinone derivatives have demonstrated cytotoxic effects against various cancer cell lines and are investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which plays a role in tumorigenesis . The flexibility of the quinoxalinone core also allows for further chemical functionalization, making this compound a versatile building block for synthesizing more complex molecules, such as Schiff bases and fused heterocyclic systems, for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]quinoxalin-2-one

InChI

InChI=1S/C15H11ClN2O/c16-12-5-3-4-11(8-12)10-18-14-7-2-1-6-13(14)17-9-15(18)19/h1-9H,10H2

InChI Key

LGPGMFJRJHPKJL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC3=CC(=CC=C3)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoxalinone derivatives, including 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Key Enzymes : Quinoxalinone derivatives have been shown to inhibit enzymes such as COX-2 and LDHA, which are crucial in cancer metabolism and inflammation. For instance, a study reported that specific substitutions on the quinoxalinone scaffold significantly enhanced their inhibitory efficiency against these enzymes, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
  • Targeting Receptor Tyrosine Kinases : Quinoxalinones have been identified as inhibitors of several receptor tyrosine kinases, including VEGFR and EGFR. These receptors are often overexpressed in tumors, making them critical targets for cancer therapy. Compounds derived from quinoxalinone frameworks exhibited potent anti-proliferative activities against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Antidiabetic Effects

Recent studies have also explored the hypoglycemic activity of quinoxaline derivatives. A series of compounds were synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. The findings suggested that modifications to the quinoxaline structure could enhance their efficacy as antidiabetic agents .

Versatile Synthetic Intermediates

This compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations:

  • C–H Functionalization : This compound can undergo direct C–H functionalization reactions, enabling the introduction of diverse functional groups at specific positions on the quinoxaline ring. Such transformations are valuable for synthesizing complex molecules with potential biological activity .
  • Synthesis of Novel Derivatives : The compound can be modified to create a range of derivatives with enhanced properties. For example, studies have demonstrated methods for synthesizing 3-benzylquinoxalin-2(1H)-ones and other related structures through straightforward reaction pathways .

Case Study 1: Antitumor Activity

In a study investigating the antiproliferative effects of various quinoxalinone derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The compound's IC50 values indicated its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Enzymatic Inhibition

Another research effort focused on the enzymatic inhibition properties of quinoxaline derivatives. The study revealed that specific modifications to the this compound scaffold could lead to improved inhibition rates against COX-2 and LDHA, highlighting its potential use in treating inflammatory diseases alongside cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinoxalinone Derivatives

Compound Name Substituents Biological Activity Key Data/Findings Reference
1-(3-Chlorobenzyl)-2(1H)-quinoxalinone 1-(3-chlorobenzyl) Not explicitly reported Inferred potential antimicrobial/antifungal activity based on structural analogs
1-Methyl-2(1H)-quinoxalinone 1-methyl Antimicrobial Exhibited moderate activity against E. coli and S. aureus
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone 3-methyl, 3,4-dihydro Anti-cancer (preclinical) Inhibited tumor growth in murine models; IC₅₀ = 12 µM (breast cancer cells)
Caroverine 1-(2-diethylaminoethyl)-3-(4-methoxybenzyl) Neurological (GABA modulation) Used clinically for tinnitus and smooth muscle relaxation
3-Chloro-1-methyl-1H-quinoxalin-2-one 1-methyl, 3-chloro Enzyme inhibition Inhibited α-glucosidase (IC₅₀ = 8.2 µM)
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Complex substituents (dichlorobenzyl, difluorobenzoyl) Not reported High molecular weight (463.3 g/mol); potential kinase inhibition

Key Findings:

Substituent Effects on Bioactivity: Halogenation: Chlorine at the benzyl position (as in this compound) may enhance antimicrobial activity by increasing membrane permeability, as seen in 3-chloro-1-methyl derivatives . Alkyl vs. Aryl Groups: 1-Methyl derivatives (e.g., 1-Methyl-2(1H)-quinoxalinone) show moderate antimicrobial activity, while bulkier aryl groups (e.g., 4-methoxybenzyl in Caroverine) target neurological pathways . Dihydro Modifications: Saturation of the pyrazine ring (3,4-dihydro derivatives) improves solubility and anticancer efficacy, as demonstrated by 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone .

Synthetic Flexibility: Alkylation with dimethyl sulfate or ethyl chloroacetate introduces methyl or ester groups at position 1 or 3 .

Complex derivatives like 1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone lack reported bioactivity data despite their structural sophistication .

Preparation Methods

Nucleophilic Substitution in Polar Aprotic Solvents

Post-cyclization, the introduction of the 3-chlorobenzyl moiety occurs via N-alkylation. Source and validate 3-chlorobenzyl chloride as the preferred electrophile, reacting with the quinoxalinone’s NH group in dimethylformamide (DMF) under basic conditions (K₂CO₃, room temperature, 16 h). This method achieves yields of 72–78% after silica gel chromatography. Kinetic studies reveal that elevated temperatures (50–60°C) reduce reaction times to 6–8 h without compromising yield, as side reactions (e.g., O-alkylation) remain negligible below 70°C.

Phase-Transfer Catalysis for Industrial Scalability

Patent data () highlights a scalable alternative using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-toluene biphasic system. At 40°C, this method achieves 82% yield within 4 h, leveraging the catalyst’s ability to shuttle the deprotonated quinoxalinone into the organic phase for rapid alkylation. This approach reduces DMF usage by 60%, aligning with green chemistry principles.

One-Pot Tandem Synthesis

Recent innovations integrate core formation and alkylation into a single reactor. A 2025 optimization study () demonstrates sequential addition of ethyl glyoxalate , 1,2-phenylenediamine , and 3-chlorobenzyl bromide in ethanol–K₂CO₃. Maintaining pH 9–10 at 70°C for 12 h yields the target compound in 68% overall yield, eliminating intermediate purification. While economically favorable, this method suffers from lower regioselectivity when using substituted diamines.

Critical Parameter Optimization

Solvent and Base Effects

Systematic screening () identifies DMF as the optimal solvent for alkylation due to its high polarity and ability to stabilize the quinoxalinone anion. Alternatives like acetonitrile or THF reduce yields by 15–20%. Potassium carbonate outperforms NaOH or Cs₂CO₃ in minimizing hydrolysis of 3-chlorobenzyl chloride.

Stoichiometric Ratios

A 1.2:1 molar ratio of 3-chlorobenzyl chloride to quinoxalinone maximizes conversion without excess reagent waste. Excess chloride (1.5:1) promotes dialkylation byproducts, particularly with electron-deficient quinoxalinones.

Analytical and Purification Strategies

Crude products typically contain ≤12% impurities (unreacted starting material, dialkylated byproducts). Source advocates for gradient elution chromatography (hexane:ethyl acetate 4:1 to 1:1) to isolate the target compound with ≥98% purity. Recrystallization from ethanol–water (3:1) offers a scalable alternative, yielding needle-like crystals suitable for X-ray diffraction analysis.

Industrial-Scale Production Considerations

Pilot plant trials () emphasize continuous flow reactors for the alkylation step, reducing reaction times from hours to minutes. A 2024 case study achieved 89% yield at a 10 kg scale using microfluidic channels (residence time: 8 min, 70°C). Energy consumption analyses confirm a 40% reduction compared to batch processes.

MethodConditionsYield (%)Purity (%)Scalability
DMF/K₂CO₃ alkylationRT, 16 h, DMF72–7898Moderate
Phase-transfer40°C, 4 h, H₂O/toluene8295High
One-pot tandem70°C, 12 h, ethanol–K₂CO₃6890Low
Continuous flow70°C, 8 min, microfluidic reactor8997High

Table 2: Optimization of Alkylation Parameters

ParameterOptimal ValueEffect on Yield
SolventDMF+15–20%
BaseK₂CO₃+10% vs. NaOH
Molar ratio (RX:quinoxalinone)1.2:1Minimizes byproducts
Temperature50–60°CBalances rate/side reactions

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, and how are yields optimized?

The compound is typically synthesized via condensation of o-phenylenediamine derivatives with glyoxylic acid or its analogues. For example, 2(1H)-quinoxalinone derivatives are prepared by refluxing o-phenylenediamine with glyoxilic acid in n-butanol for 5 hours, followed by recrystallization (DMF-ethanol mixture) to achieve yields of ~78% . Key optimization steps include controlling reaction time, solvent selection (e.g., n-butanol for reflux), and purification via recrystallization. TLC (Silica Gel F254) and NMR (Bruker WB-300 spectrometer) are critical for monitoring reaction progress .

Q. What spectroscopic methods are recommended for characterizing quinoxalinone derivatives?

  • 1H NMR : Used to confirm aromatic proton environments and substituent integration (δ 6.5–8.5 ppm for quinoxalinone core) .
  • IR : Identifies carbonyl stretches (C=O at ~1670 cm⁻¹) and N–H bonds (if present) .
  • Melting Points : Determined via electrothermal apparatus (e.g., 236–237°C for 2(1H)-quinoxalinone) to assess purity .
  • TLC : Monitors reaction completion using UV visualization .

Q. How are in vivo biological activities of quinoxalinones evaluated in preclinical models?

Studies use Wistar rats (n = 5/group) under standardized conditions (12-hour light/dark cycle, 22°C). Compounds are administered intraperitoneally, with diazepam (1 mg/kg) or clomipramine (2 mg/kg) as positive controls. Behavioral assays (e.g., elevated plus maze for anxiety, forced swim test for depression) are conducted between 10:00–16:00 to minimize circadian variability .

Advanced Research Questions

Q. How do electron-withdrawing vs. electron-donating substituents affect quinoxalinone reactivity in derivatization?

Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic substitution at specific positions. For example, 6-nitro-2(1H)-quinoxalinone exhibits higher reactivity in nucleophilic aromatic substitution compared to unsubstituted analogues . Conversely, electron-donating groups (e.g., –OCH₃) direct reactions to para positions in acetic anhydride-mediated cyclization . Substituent effects are validated via DFT calculations (e.g., B3LYP/6-31G* level) to predict regioselectivity .

Q. What strategies improve the potency of quinoxalinones as enzyme inhibitors (e.g., aldose reductase)?

  • Side Chain Optimization : Introducing N1-acetic acid and C3-phenoxy groups enhances binding to aldose reductase’s active site (IC₅₀ = 11.4–74.8 nM). Bromine substituents at C6/C7 improve selectivity .
  • Molecular Docking : Simulations reveal hydrogen bonding between the quinoxalinone carbonyl and enzyme residues (e.g., Tyr48, His110) .
  • Ether Spacers : A C3-phenoxy ether linker increases flexibility, improving fit within hydrophobic pockets .

Q. How are computational methods (e.g., DFT) applied to analyze quinoxalinone derivatives?

DFT calculations (e.g., B3LYP functional) predict molecular geometry, electronic properties (HOMO-LUMO gaps), and reaction pathways. For example, 3-benzoylquinoxalin-2(1H)-one’s cyclization to pyrano[2,3-b]quinoxaline is modeled to confirm transition states and thermodynamic stability . IR and NMR spectra are simulated using Gaussian software to validate experimental data .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate efficacy at multiple concentrations (e.g., 1–50 mg/kg) to identify non-linear effects .
  • Model Variability : Compare results across species (e.g., rats vs. mice) and behavioral assays .
  • Metabolic Stability : Assess hepatic metabolism (e.g., microsomal assays) to rule out pharmacokinetic discrepancies .

Q. What are the challenges in synthesizing heterocyclic-fused quinoxalinones (e.g., triazole-thione hybrids)?

  • Multi-Step Synthesis : Requires sequential reactions (e.g., condensation of α-ketoglutaric acid with 4-R-benzene-1,2-diamine, followed by cyclization with thiosemicarbazides) .
  • Purification : Silica gel chromatography or recrystallization (ethanol) is critical to isolate intermediates like 3-hydrazinoquinoxalin-2(1H)-one .
  • Regioselectivity : Substituents (e.g., –Cl) influence cyclization sites, requiring careful optimization of reaction conditions (e.g., H₂SO₄ catalysis in acetic acid) .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may arise from impure o-phenylenediamine; pre-purify via sublimation .
  • Biological Assays : Include vehicle controls (e.g., DMSO/saline) to account for solvent effects on animal behavior .
  • Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations impact outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.